((3aR,4S,5R,6aS)-5-Acetoxy-2-oxohexahydro-2H-cyclopenta[b]furan-4-yl)methyl acetate
Overview
Description
((3aR,4S,5R,6aS)-5-Acetoxy-2-oxohexahydro-2H-cyclopenta[b]furan-4-yl)methyl acetate is a useful research compound. Its molecular formula is C12H16O6 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 628967. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Applications
Synthetic Building Blocks : The compound has been utilized as a building block in the synthesis of various complex molecular structures. For instance, it has been employed in the creation of diverse cyclopentane structures, as detailed in a study by Gimazetdinov et al. (2016), which describes the synthesis of a new 1,2,3,4-functionalized cyclopentane using the compound (Gimazetdinov et al., 2016).
Regioselective Synthesis : This compound has been used in the regioselective synthesis of unsaturated cyclopenta[b]furan-2-ones, as reported by Weinges et al. (1994). The study highlights its utility in creating enantiomerically pure triquinanes, demonstrating its significance in stereochemical applications (Weinges, Reichert, & Braun, 1994).
Biological Activity
Antibacterial and Phytotoxic Activities : A study by Tchoukoua et al. (2017) explored the antibacterial and phytotoxic properties of compounds derived from this chemical. The research indicates potential applications in the development of antibacterial agents and phytotoxic substances (Tchoukoua et al., 2017).
Cytotoxicity Against Cancer Cell Lines : The compound and its derivatives have been studied for their cytotoxic effects against various cancer cell lines. This is evident in the research conducted by Phutdhawong et al. (2019), which tested its efficacy against cancer cells, indicating its potential in cancer research (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).
Chemical Transformations
Chemical Synthesis and Transformations : The compound has been a subject of various chemical synthesis and transformation studies. For example, Gimazetdinov et al. (2016) investigated reactions of the compound, providing insights into its chemical behavior and potential uses in synthetic chemistry (Gimazetdinov, Almukhametov, Loza, & Miftakhov, 2016).
Enzymatic Transesterification Studies : Zanoni et al. (2001) explored the use of this compound in enzymatic transesterification, contributing to the understanding of its role in biocatalysis and potential applications in the synthesis of natural product analogues (Zanoni, Agnelli, Meriggi, & Vidari, 2001).
Properties
IUPAC Name |
[(3aR,4S,5R,6aS)-5-acetyloxy-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-4-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6/c1-6(13)16-5-9-8-3-12(15)18-10(8)4-11(9)17-7(2)14/h8-11H,3-5H2,1-2H3/t8-,9-,10+,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCCMIOGWPGCIS-CHWFTXMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC2C1CC(=O)O2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327072 | |
Record name | NSC628967 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62939-82-6 | |
Record name | NSC628967 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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